m-Diethylphosphinylbenzoic acid
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Overview
Description
m-Diethylphosphinylbenzoic acid: is an organic compound that belongs to the class of phosphinylbenzoic acids It is characterized by the presence of a diethylphosphinyl group attached to the meta position of the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Diethylphosphinylbenzoic acid typically involves the introduction of the diethylphosphinyl group to the benzoic acid ring. One common method is the reaction of m-bromobenzoic acid with diethylphosphine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: m-Diethylphosphinylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The diethylphosphinyl group can be oxidized to form the corresponding phosphine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: Diethylphosphinylbenzoic acid oxide.
Reduction: m-Diethylphosphinylbenzyl alcohol.
Substitution: m-Nitrodiethylphosphinylbenzoic acid, m-Bromodiethylphosphinylbenzoic acid.
Scientific Research Applications
Chemistry: m-Diethylphosphinylbenzoic acid is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations .
Biology and Medicine: In biological research, this compound derivatives are investigated for their potential as enzyme inhibitors. They can modulate the activity of enzymes involved in metabolic pathways, making them candidates for drug development .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable building block for the production of various functional materials .
Mechanism of Action
The mechanism of action of m-Diethylphosphinylbenzoic acid involves its interaction with specific molecular targets. The diethylphosphinyl group can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions with proteins, altering their conformation and function .
Comparison with Similar Compounds
- m-Dimethylphosphinylbenzoic acid
- m-Diphenylphosphinylbenzoic acid
- p-Diethylphosphinylbenzoic acid
Comparison: m-Diethylphosphinylbenzoic acid is unique due to the presence of the diethylphosphinyl group at the meta position, which influences its reactivity and binding properties. Compared to m-Dimethylphosphinylbenzoic acid, the diethyl groups provide steric hindrance, affecting the compound’s interaction with enzymes and receptors. The meta position also differentiates it from p-Diethylphosphinylbenzoic acid, leading to distinct chemical and biological activities .
Properties
Molecular Formula |
C11H15O3P |
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Molecular Weight |
226.21 g/mol |
IUPAC Name |
3-diethylphosphorylbenzoic acid |
InChI |
InChI=1S/C11H15O3P/c1-3-15(14,4-2)10-7-5-6-9(8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
NBALPLDSLMXZEI-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)C1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
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